Octonal
Description
Structure
2D Structure
Properties
CAS No. |
78413-87-3 |
|---|---|
Molecular Formula |
C7H5N3O6.C4H8N8O8.Al C11H13AlN11O14 |
Molecular Weight |
550.27 g/mol |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2; |
InChI Key |
FTAFBCWHLFKBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al] |
physical_description |
Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization of Octonal Compounds
Vibrational Spectroscopic Analysis (IR, Raman) of Octonal and C8 Alcohols
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and studying molecular vibrations, which are sensitive to a molecule's structure and environment. For octanal (B89490), characteristic IR absorption bands are observed, including those in the C-H stretching region (3000–2850 cm⁻¹) typical of alkanes, C=O stretching around 1700 cm⁻¹ characteristic of aldehydes, and C-H bending vibrations libretexts.orgchemicalbook.comhmdb.ca. Raman spectroscopy provides complementary information, with different selection rules that can highlight vibrations not strongly visible in IR.
Studies utilizing IR and Raman spectroscopy have been particularly insightful for understanding the behavior of liquid C8 alcohol isomers, such as 1-octanol (B28484) and 2-octanol (B43104) acs.orgnih.govresearchgate.netsigmaaldrich.com. These techniques are effective in probing the O-H stretching vibrations, which are highly sensitive to hydrogen bonding.
Hydrogen Bonding Networks in Liquid Octanol (B41247) Isomers
Liquid octanol isomers exhibit complex self-association properties driven by hydrogen bonding between hydroxyl groups. Spectroscopic studies, including IR and Raman experiments on liquid 1-octanol and 2-octanol in the temperature range of 10–90 °C, have described these properties using a three-state model acs.orgnih.govresearchgate.netsigmaaldrich.com. This model considers O-H oscillators differently involved in hydrogen bond formation acs.orgnih.govresearchgate.net.
Research indicates that the degree of self-association varies between octanol isomers, attributed partly to entropic factors influenced by structural isomerism acs.orgnih.govresearchgate.netsigmaaldrich.com. For instance, the more sterically shielded 2-octanol isomer tends to form larger fractions of smaller, less cooperative, and potentially more ordered clusters, possibly resembling cyclic structures acs.orgnih.govresearchgate.netsigmaaldrich.com. In contrast, primary alcohols like 1-octanol may favor the formation of longer, chain-like hydrogen-bonded networks uibk.ac.atrug.nl. The hydrogen bond probability can be derived from Raman data, and a stochastic model of hydrogen-bonded chains provides a consistent picture of self-association characteristics acs.orgnih.govresearchgate.net.
Average values for hydrogen bond enthalpy and entropy have been evaluated from these spectroscopic investigations. The hydrogen bond formation enthalpy is approximately -22 kJ/mol and shows only a slight dependence on structural isomerism acs.orgnih.govresearchgate.net. Differences in cluster organization are also evident when comparing the hydrogen bond energy dispersion of O-H stretching IR bands acs.orgnih.govresearchgate.netsigmaaldrich.com.
Temperature-Dependent Spectroscopic Investigations
Temperature-dependent spectroscopic studies provide crucial information on the dynamics and strength of hydrogen bonding networks in liquid octanol isomers acs.orgnih.govresearchgate.netsigmaaldrich.com. As temperature changes, the equilibrium between different hydrogen-bonded species (e.g., free OH groups, small clusters, larger aggregates) shifts, leading to observable changes in the vibrational spectra, particularly in the O-H stretching region acs.orgnih.govresearchgate.netaip.org.
For example, temperature-dependent IR and Raman experiments on 1-octanol and 2-octanol over a range like 10–90 °C reveal how the populations of different hydrogen-bonded species evolve with thermal energy acs.orgnih.govresearchgate.netsigmaaldrich.com. An increase in temperature generally leads to a decrease in the number of hydrogen-bonded hydroxyl groups and an increase in the number of unbonded hydroxyl groups, as evidenced by changes in the intensity and position of corresponding bands in the IR spectra aip.org. These temperature-dependent spectral changes allow for the evaluation of thermodynamic parameters associated with hydrogen bond formation acs.orgnih.govresearchgate.net.
X-ray Based Spectroscopic and Diffraction Studies
X-ray based techniques offer complementary approaches to vibrational spectroscopy for structural characterization, particularly for studying electronic structure, local atomic environment, and long-range order in solid or liquid phases.
Time-Resolved X-ray Absorption Spectroscopy for Reaction Monitoring
Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) is a technique capable of probing transient electronic and structural changes during chemical reactions. This method can provide element-specific information about oxidation states, coordination environment, and bonding as a reaction progresses. While TR-XAS is a powerful tool for reaction monitoring, specific detailed research findings on the application of time-resolved X-ray absorption spectroscopy for monitoring reactions involving octanal were not prominently found in the provided search results.
X-ray Diffraction for Crystallite Formation and Orientation
X-ray Diffraction (XRD) is widely used to determine the crystalline structure of materials, identify crystalline phases, and study crystallite size and orientation. For compounds that can exist in a solid phase, such as some octanol isomers at lower temperatures, XRD can provide information about how molecules pack into a crystal lattice. It can also be used to monitor the process of crystallization and the preferred orientation of crystallites in a sample. Although X-ray diffraction patterns of n-octanol isomers have been mentioned in the literature, specific detailed research findings focusing on the use of X-ray diffraction for studying crystallite formation and orientation of octanal or simple octanol isomers were not extensively detailed in the provided search results researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals from atomic nuclei (commonly ¹H and ¹³C), the connectivity and arrangement of atoms within a molecule can be elucidated.
Mass Spectrometric Techniques for Octanal Systems
Mass spectrometry (MS) is widely employed for the identification and structural analysis of organic compounds, including aldehydes like octanal. Different ionization techniques coupled with mass analyzers provide complementary information about the molecule.
Ionization Mechanisms and Charge State Distribution Analysis
For octanal, various ionization methods can be applied. Electron Ionization (EI) is a common technique that typically results in the formation of a molecular ion through the removal of an electron, followed by fragmentation nist.govmassbank.eu. The fragmentation pattern observed in EI mass spectra is characteristic of the compound's structure and can be used for identification by comparison with spectral libraries oup.com. The NIST WebBook provides an electron ionization mass spectrum for octanal, showing a distribution of fragment ions at various m/z values nist.gov. Similarly, the MassBank database also contains EI mass spectral data for octanal, detailing the m/z values and their relative intensities massbank.eu. These spectra primarily show singly charged ions.
Chemical Ionization (CI) is another technique that can be used for octanal. In CI, ions are produced through reactions between the analyte molecule and pre-ionized reagent gas molecules. Methanol (B129727) chemical ionization of aldehydes and ketones, including octanal, has been studied osti.gov. This method can yield different types of ions compared to EI, often providing a clearer molecular ion or related adducts osti.gov.
Research using methanol chemical ionization on octanal has shown the presence of several characteristic ions osti.gov. These include a pseudomolecular ion at (M + H)⁺, corresponding to the protonated molecule osti.gov. Additionally, adduct ions such as the addition of (CH₃OH₂)⁺ are observed osti.gov. Dimer formation with the addition of H⁺, represented as (M + M + H)⁺, is also noted in the spectra of aldehydes and ketones tested under these conditions osti.gov. Aldehydes, specifically, can also exhibit a fragment ion corresponding to the loss of water, appearing at M - 17 osti.gov.
The charge state distribution in mass spectrometry refers to the range of charge values observed for the ions of a particular analyte. For small molecules like octanal analyzed by techniques like EI or CI, the predominant charge state is typically +1, corresponding to singly charged ions such as the molecular ion radical cation or protonated molecules and adducts uvic.ca. While electrospray ionization (ESI) is known to produce multiply charged ions, particularly for larger molecules like proteins where conformation influences charge state distributions, this phenomenon is less characteristic of small, relatively non-polar molecules like octanal under typical ESI conditions researchgate.netresearchgate.netacs.orgnih.gov.
The ions observed in methanol chemical ionization of octanal include:
| Ion Type | m/z Value (for Octanal, M=128.22 g/mol ) | Description |
| (M + H)⁺ | ~129 | Protonated molecule |
| (M + CH₃OH₂)⁺ | ~161 | Methanol adduct |
| (M + M + H)⁺ | ~257 | Protonated dimer |
| (M - 17)⁺ | ~111 | Fragment ion corresponding to loss of water |
Note: Approximate m/z values are based on the molecular weight of octanal and the addition/subtraction of the indicated species.
Applications of Derivatized this compound Compounds in Mass Spectrometry
Chemical derivatization involves modifying a compound to enhance its properties for analysis by mass spectrometry. This can include improving volatility for gas chromatography-mass spectrometry (GC/MS), enhancing ionization efficiency, directing fragmentation, or facilitating chromatographic separation oup.comresearchgate.netmdpi.commdpi.com. Derivatization is particularly useful for compounds that are not easily ionized or detected by standard MS methods researchgate.net.
For aldehydes, including octanal, derivatization can be employed to improve their detectability and provide additional structural information in mass spectrometric analyses oup.comnih.gov. For instance, derivatization can enhance the signal intensities in techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and promote more efficient fragmentation for tandem MS analysis researchgate.net.
One application involves the derivatization of aldehydes to form heterocyclic derivatives, which can then be analyzed by LC-MS nih.gov. Research has shown that this approach can lead to increased retention times with increasing carbon chain length of the aldehyde, including octanal nih.gov. This demonstrates how derivatization can impact the chromatographic behavior of octanal and its derivatives, aiding in their separation and subsequent MS detection.
Furthermore, derivatization can be used to improve the ionization efficiency of analytes, making them more amenable to detection, particularly in positive ion mode mdpi.commdpi.com. This is often achieved by introducing a charged or easily ionizable group onto the molecule mdpi.com. While studies specifically detailing the derivatization of octanal for enhanced ionization are not extensively highlighted, the general principles applied to other fatty aldehydes and related compounds suggest that similar strategies could be effective mdpi.commdpi.com.
Octanal can also appear as a degradation product of larger molecules, such as triacylglycerols uark.edu. Mass spectrometric techniques, potentially involving derivatization for improved detection or characterization, can be used to identify and quantify these degradation products uark.edu.
The use of derivatization in conjunction with mass spectrometry provides a versatile approach for the analysis of octanal, allowing for improved detection limits, better chromatographic separation, and the acquisition of valuable structural information.
Theoretical and Computational Investigations of Octonal Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and reactivity of molecules. While direct detailed studies focusing solely on the molecular orbitals and energy gaps of isolated 1-Octanol (B28484) were not extensively found in the search results, DFT is widely applied to calculate molecular descriptors that are crucial for understanding and predicting the behavior of molecules in various environments, including their interactions with solvents and their partitioning behavior.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps
DFT calculations are employed to determine the electronic structure of molecules, including the energies and spatial distributions of their molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability researchgate.netscispace.commdpi.comnih.govnih.gov. A larger energy gap generally suggests higher stability and lower reactivity, while a smaller gap indicates higher reactivity and easier electron transfer or excitation nih.govnih.gov.
Prediction of Optoelectronic Properties in Various Solvent Environments
Information specifically on the prediction of optoelectronic properties of 1-Octanol in various solvent environments using computational methods was not found within the scope of the conducted search.
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular Dynamics (MD) simulations are powerful techniques for studying the behavior of molecules in condensed phases, providing dynamic insights into molecular interactions, structure formation, and thermodynamic properties. MD simulations have been extensively used to investigate the behavior of 1-Octanol in liquid phase, particularly in mixtures with water.
Solvent Structure and Intermolecular Interactions in Octanol (B41247)/Water Mixtures
MD simulations have provided valuable insights into the structural organization and intermolecular interactions within 1-Octanol and its mixtures with water nih.govacs.orgfu-berlin.deresearchgate.netrsc.orgresearchgate.netnih.govmdpi.com. In neat 1-Octanol, simulations indicate that the liquid is composed of regions enriched in either hydrocarbon chains or hydroxyl groups nih.govacs.org. The hydroxyl groups tend to form clusters, which can be described as long, thin chains nih.govacs.org.
Upon the addition of water, the structure of the mixture changes. MD simulations show that water molecules interact with the polar hydroxyl heads of 1-Octanol through hydrogen bonding fu-berlin.deresearchgate.net. This interaction leads to the formation of hydrogen-bonded clusters involving both alcohol hydroxyl groups and water molecules researchgate.net. As water concentration increases, these clusters can become longer and more spherical, forming structures that have been described as "overlapping elongated inverse micelles" nih.govacs.org. These simulations highlight the amphiphilic nature of 1-Octanol, where the polar head interacts favorably with water, while the nonpolar hydrocarbon tail prefers to be in a nonpolar environment. Studies using MD simulations have also investigated the behavior of 1-Octanol/water mixtures when confined within porous materials, revealing the orientation of 1-Octanol molecules relative to pore walls and the distribution of water within the pore fu-berlin.demdpi.com.
Simulation of Solvation Free Energies and Partitioning Phenomena
A significant application of MD simulations in the context of 1-Octanol is the calculation of solvation free energies and the prediction of partitioning phenomena, particularly the octanol-water partition coefficient (log Kow). The log Kow is a key parameter used to assess the lipophilicity of a compound and predict its distribution between an aqueous phase and an organic phase, mimicking biological membranes or environmental compartments aip.orgresearchgate.netfluidproperties.orgcapes.gov.br.
Computational methods, including MD simulations, offer a valuable alternative to experimental determination of log Kow, especially for compounds that are not yet synthesized or are difficult to measure experimentally researchgate.netcapes.gov.br. The log Kow can be calculated from the difference in the standard free energy of transfer of a solute from water to 1-Octanol aip.orgresearchgate.netresearchgate.net. This free energy of transfer can be determined by calculating the solvation free energy of the solute in both water and 1-Octanol aip.orgresearchgate.netcapes.gov.brresearchgate.netnih.govaip.org.
Various MD-based methods are employed for these calculations, including Thermodynamic Integration (TI), Expanded Ensemble (EE), and Adaptive Biasing Force (ABF) methods aip.orgnih.gov. Studies have compared the efficiency and accuracy of these methods for calculating solvation free energies and partition coefficients aip.orgnih.gov. For example, the EE method was found to be significantly more efficient than the TI algorithm in one study nih.gov.
MD simulations have been used to calculate solvation free energies in 1-Octanol for various solutes, including n-alkanes aip.orgresearchgate.netcapes.gov.brnih.gov. These calculated values are often compared to experimental data to validate the accuracy of the force fields and simulation methods used aip.orgresearchgate.netcapes.gov.brnih.gov. While reproducing experimental solvation free energies in 1-Octanol can be challenging, studies have shown good agreement between simulated and experimental log Kow values for various compounds nih.govresearchgate.netcapes.gov.brnih.govacs.orgacs.org. For instance, one study reported average absolute deviations from experimental data within 4 kJ/mol for solvation free energies and 0.5 log units for log Kow using TI and EE methods with the OPLS all-atom force field nih.gov. Another study using ABF simulations for n-alkanes reported statistically indistinguishable results between direct transfer simulations and calculations based on separate solvation free energies aip.org.
The choice of force field and the treatment of the solvent (pure 1-Octanol or water-saturated 1-Octanol) can impact the accuracy of the predicted partition coefficients nih.govchemrxiv.org. Simulations using water-saturated 1-Octanol to model the octanol-rich phase have shown that the presence of water can significantly affect the results, and this effect can be sensitive to the chemical structure of the solute chemrxiv.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their properties or activities. QSAR models are widely applied to predict the octanol-water partition coefficient (log Kow) for a diverse range of chemicals jocpr.comumich.eduajgreenchem.comnih.govajgreenchem.comnih.gove3s-conferences.orgtandfonline.comtandfonline.com.
These models utilize molecular descriptors, which are numerical representations of various structural and electronic features of a molecule. These descriptors can be calculated from the 2D or 3D structure of the compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a correlation between the calculated descriptors and the experimental log Kow values for a training set of compounds jocpr.comajgreenchem.comajgreenchem.comnih.gove3s-conferences.orgtandfonline.comtandfonline.com.
DFT-calculated parameters can serve as valuable molecular descriptors in QSAR models, providing insights into the electronic structure and reactivity that influence partitioning behavior jocpr.comijnc.ir. QSAR models for log Kow are assessed based on their statistical quality, including metrics like the squared correlation coefficient (R²) and root-mean-square error (RMSE), and their predictive ability is validated using external test sets jocpr.comajgreenchem.comnih.govajgreenchem.comnih.gove3s-conferences.orgtandfonline.comtandfonline.com.
Integration of Octanal-Water Partition Coefficients in QSAR Models
The octanol-water partition coefficient (log P or log KOW) is a fundamental physicochemical property widely used as a molecular descriptor in QSAR models bmj.comresearchgate.netyale.edutandfonline.comwikipedia.org. It quantifies the lipophilicity or hydrophobicity of a compound, representing the ratio of its concentration in n-octanol (a non-polar solvent) to its concentration in water (a polar solvent) at equilibrium yale.eduwikipedia.org. A higher log P value indicates greater lipophilicity, suggesting a compound's preference for lipid environments over water yale.edu.
The log P is particularly relevant in QSAR studies aimed at predicting various biological and environmental processes influenced by a compound's partitioning between aqueous and lipid phases. These processes include absorption, distribution, metabolism, excretion, and toxicity researchgate.netyale.edutandfonline.com. For instance, membrane permeability, a key factor in how substances enter biological systems, is strongly related to their lipophilicity, and the octanol-water partition coefficient serves as a good model for water-membrane partitioning researchgate.netresearchgate.net.
QSAR models often incorporate log P along with other molecular descriptors to establish predictive relationships between chemical structure and activity bmj.commdpi.comajgreenchem.comjocpr.comajgreenchem.comresearchgate.netaimspress.comnih.gov. Computational methods are frequently employed to calculate log P values when experimental data is unavailable, using various algorithms and models based on the compound's structure e3s-conferences.orgjst.go.jpjocpr.comwikipedia.org. These in silico methods contribute to reducing the need for extensive experimental testing, aligning with efforts to minimize animal use in scientific studies e3s-conferences.org.
Studies have demonstrated the efficacy of log KOW-based QSARs in predicting properties like skin permeability bmj.com. While log KOW is a dominant descriptor, its predictive power can be enhanced when combined with other molecular descriptors in more complex QSAR models bmj.comajgreenchem.comajgreenchem.comresearchgate.netnih.gov. For example, in predicting skin permeability, models combining log KOW and molecular weight showed improved performance compared to using log KOW alone bmj.com.
The integration of octanal's log P in QSAR models allows for the prediction of its partitioning behavior in biological and environmental systems. This is crucial for assessing its potential fate, transport, and interactions with biological targets. Computational approaches facilitate the calculation and utilization of this key descriptor in developing predictive models.
Elucidation of Physicochemical and Structural Factors Influencing Activity
The activity of a chemical compound is intrinsically linked to its physicochemical properties and structural characteristics. In the context of theoretical and computational investigations of octanal (B89490), understanding these factors is essential for predicting its behavior and potential effects.
Octanal (CH₃(CH₂)₆CHO) is an eight-carbon aldehyde. Its structure consists of a saturated hydrocarbon chain and a polar aldehyde functional group (-CHO) wikipedia.org. This combination gives octanal amphiphilic characteristics, meaning it possesses both hydrophobic (the alkyl chain) and hydrophilic (the aldehyde group) regions researchgate.net.
Key physicochemical properties influencing octanal's activity and behavior include its lipophilicity (as measured by log P), molecular volume, polarity (dipole moment), and potential for intermolecular interactions such as hydrogen bonding mdpi.comresearchgate.netut.eeresearchgate.net. The log P value reflects the balance between the hydrophobic alkyl chain and the relatively more hydrophilic aldehyde group, determining its partitioning between lipid and aqueous environments yale.edu. Octanal is described as a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its solubility in water is reported as slightly soluble fishersci.cachemicalbook.comontosight.ai.
Theoretical and computational studies, including molecular orbital methods and molecular dynamics simulations, can provide insights into how these properties arise from octanal's structure and how they influence its interactions mdpi.comdergipark.org.trresearchgate.net. For example, computational studies on related alcohols (like 1-octanol) have explored the arrangement of polar and nonpolar regions and the role of hydrogen bonding in their liquid structure researchgate.net. While specific detailed computational studies solely focused on octanal's physicochemical properties influencing its activity in a QSAR context were not extensively detailed in the search results beyond its log P and general use in SAR, the principles of QSAR highlight the importance of these molecular descriptors.
QSAR models aim to correlate variations in biological activity or physicochemical properties with changes in molecular structure, quantified by descriptors e3s-conferences.orgmdpi.comresearchgate.netajgreenchem.com. For octanal, structural variations (though not the focus here, as the request is solely on "Octonal"/Octanal itself) or modifications to the functional group or chain length would predictably alter its log P, molecular volume, and electronic properties, thereby influencing its interactions and potential activity. The aldehyde group, for instance, can participate in specific chemical reactions or interactions not possible for a corresponding alkane or alcohol, contributing to its unique activity profile chemicalbook.commdpi.com.
Reaction Mechanisms Involving Octonal As a Key Chemical Agent
Mechanistic Pathways in Biological Systems
Within biological systems, Octanol (B41247), in particular, has been investigated for its effects on cellular functions mediated by direct cell-to-cell communication. Its influence is notable in modulating the permeability of gap junctions, which are crucial for electrical and metabolic coupling between cells.
Influence on Cellular Conduction Mechanisms
In arterioles, octanol has been identified as a putative antagonist of gap-junctional communication that can reversibly attenuate or abolish propagated vasomotor responses. physiology.org This implies a mechanism where octanol disrupts the electrical spread through gap junctions coupling smooth muscle cells and endothelial cells, which is hypothesized to be the basis for the conduction of vasomotor responses. physiology.org
Role in Intercellular Coupling Modulation
Octanol is widely recognized as a pharmacological tool for investigating the role of gap junctions in intercellular coupling. nih.govusu.eduphysiology.orgahajournals.orgmdpi.comphysiology.orgahajournals.org Gap junctions are specialized channels that allow for the direct passage of ions and small molecules between adjacent cells, facilitating coordinated cellular activity. mdpi.commolbiolcell.org
Research in rat myometrium demonstrated that octanol reversibly increased the input resistance of cells, which is interpreted as a decrease in intercellular coupling. nih.gov This effect was observed in both term and preterm delivering tissues, as well as in preterm nondelivering tissue, suggesting a direct impact on gap junction permeability. nih.gov Similarly, in bone cells, the propagation of membrane deformation-induced Ca2+ signals from a deformed cell to neighboring cells, a phenomenon mediated by gap junctions composed of Connexin 43 (Cx43), was blocked by octanol. usu.edu This further supports octanol's role as a gap junction uncoupler.
In studies on canine colon musculature, octanol was found to inhibit tracer spread between smooth muscle cells in both circular and longitudinal layers, indicating its ability to disrupt metabolic coupling mediated by gap junctions in these tissues. physiology.org Experiments with HeLa cells expressing Connexin45 (Cx45) also showed that treatment with octanol abolished macroscopic junctional currents and steady-state junctional conductance, confirming its action as a gap junction inhibitor in this context. mdpi.com
These findings collectively highlight octanol's utility as an experimental agent to probe the functional significance of gap junctional intercellular communication in various biological processes by modulating the permeability and coupling facilitated by these channels.
Catalytic Mechanisms in Octonal-Mediated Reactions
Octanal (B89490) and Octanol are involved in various chemical transformations, often as reactants or products in catalyzed reactions. Understanding the catalytic mechanisms provides insight into how these compounds are formed, consumed, or transformed.
Homogeneous and Heterogeneous Catalysis in this compound Transformations
Octanal and octanol participate in reactions catalyzed by both homogeneous and heterogeneous systems. The hydrogenation of octanal to produce octanol is a key example, often studied over supported metal catalysts like copper, nickel, and cobalt on supports such as alumina. scielo.org.zaacs.org This is a form of heterogeneous catalysis, where the catalyst is in a different phase (solid) than the reactants (typically gas or liquid). The selectivity of this reaction towards octanol is influenced by factors such as the metal dispersion and the acidity of the catalyst. scielo.org.za For instance, a Cu-Al catalyst with higher metal dispersion and low acidity showed higher selectivity towards octanol compared to Ni-Al and Co-Al catalysts. scielo.org.za
Octanol can also undergo dehydration reactions catalyzed by solid acid catalysts like Al2O3-SiO2, another heterogeneous process. iyte.edu.tr The efficiency and product distribution (e.g., olefins or ethers) in dehydration are influenced by the acidity and the nature of the acid sites (e.g., Lewis acid sites) on the catalyst surface. iyte.edu.tr
In homogeneous catalysis, where the catalyst and reactants are in the same phase, octanol has been involved in reactions such as ruthenium-catalyzed amination. researchgate.net While specific detailed mechanisms for this compound (Octanal/Octanol) transformations under homogeneous catalysis were less detailed in the provided results beyond their mention as reactants or products, homogeneous catalysis generally involves well-defined molecular catalysts and often offers higher selectivity and activity compared to heterogeneous catalysis, although separation of the catalyst can be more challenging. mdpi.comuclouvain.be
The aerobic oxidation of 1-octanol (B28484) to octanal is another relevant transformation, which can be catalyzed by copper-based catalysts and can occur under visible light irradiation at room temperature. researchgate.net This process involves the activation of oxygen and the transfer of electrons from the alcohol to the catalyst. researchgate.net
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states is crucial for delineating the precise steps of a reaction mechanism. pearson.comsolubilityofthings.comorganicchemistrytutor.comyoutube.com Intermediates are relatively stable species that exist for a finite time during a reaction, residing in energy minima on the reaction coordinate diagram. pearson.comsolubilityofthings.comorganicchemistrytutor.com Transition states, in contrast, are transient, high-energy configurations at the peak of energy barriers, representing the point of highest instability during the conversion of reactants to products or intermediates. pearson.comsolubilityofthings.comorganicchemistrytutor.comyoutube.com They cannot be isolated but are inferred through theoretical calculations and experimental observations like kinetic studies. pearson.comsolubilityofthings.comyoutube.com
In the catalytic hydrogenation of octanal, the reaction likely proceeds through adsorbed intermediates on the catalyst surface. While specific intermediates for octanal hydrogenation were not explicitly detailed in the provided snippets, heterogeneous catalytic cycles generally involve adsorption of reactants onto the catalyst surface, surface reaction steps involving intermediates, and desorption of products. wikipedia.org The rate of such reactions is influenced by the adsorption characteristics and the energy barriers of the transition states involved in the surface reactions. wikipedia.org
For the acid-catalyzed reactions involving octanal, such as acetal (B89532) formation, hemiacetal intermediates are formed by the reaction between octanal and octanol over acidic sites before further dehydration leads to the acetal product. scielo.org.za This highlights the role of identifiable intermediates in determining the reaction pathway and product distribution.
In the context of alcohol oxidation, intermediates such as carbonyl compounds are formed during the conversion of primary alcohols to aldehydes or carboxylic acids. researchgate.net The mechanism involves electron transfer and deprotonation steps, proceeding through various intermediate states and transition states that govern the selectivity of the oxidation. researchgate.netresearchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Octanal | 454 wikipedia.orgfishersci.caflybase.orgbmrb.io |
| 1-Octanol | 957 nih.govguidetopharmacology.org |
| 3-Octanol | 11527 wikipedia.org |
| 4-Ethyl-3-octanol | 140600 fishersci.fi |
| Octanoic acid | Not explicitly found for this context, but mentioned as a potential product in octanol HDO rsc.org |
| Octyl caprylate (Octyl octanoate) | Not explicitly found for this context, but mentioned as a potential product in octanol HDO rsc.org |
| n-Heptane | Not explicitly found for this context, but mentioned as a potential product in octanol HDO rsc.org |
| n-Octane | Not explicitly found for this context, but mentioned as a potential product in octanol HDO rsc.org |
| Connexin 43 (Cx43) | Not a small molecule, PubChem CID not applicable |
| Connexin 45 (Cx45) | Not a small molecule, PubChem CID not applicable |
| Acetyl bromide | Not explicitly found for this context |
| Hydrogen peroxide | Not explicitly found for this context |
| Sulfuric acid | Not explicitly found for this context |
| Chlorine | Not explicitly found for this context |
| Isocyanates | Not explicitly found for this context |
| Heptene (B3026448) | Not explicitly found for this context |
| Benzaldehyde | Not explicitly found for this context |
| Toluene | Not explicitly found for this context |
| TBHP (tert-Butyl hydroperoxide) | Not explicitly found for this context |
| Lucifer yellow | Not explicitly found for this context, but mentioned as a tracer nih.gov |
| Neurobiotin | Not explicitly found for this context, but mentioned as a tracer physiology.org |
| Acetylcholine (ACh) | Not explicitly found for this context |
| Norepinephrine (NE) | Not explicitly found for this context |
| Atropine | Not explicitly found for this context |
| Phentolamine | Not explicitly found for this context |
| Tetrodotoxin | Not explicitly found for this context |
| Verapamil | Not explicitly found for this context |
| Diltiazem | Not explicitly found for this context |
| Nifedipine | Not explicitly found for this context |
| Manganese | Not explicitly found for this context |
| Potassium chloride (KCl) | Not explicitly found for this context |
| Palmitoleic acid | Not explicitly found for this context |
| Sphingosine 1-Phosphate (S1P) | Not explicitly found for this context |
| Parathyroid hormone (PTH) | Not explicitly found for this context |
| Copper (II) complexes | Not a specific compound, PubChem CID not applicable |
| Cu2O | Not explicitly found for this context |
| TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) | Not explicitly found for this context |
| NMI (N-methylimidazole) | Not explicitly found for this context |
| Heptanol | Not explicitly found for this context |
| Carbon dioxide (CO2) | Not explicitly found for this context |
| Water (H2O) | Not explicitly found for this context |
| Oxygen (O2) | Not explicitly found for this context |
| Hydrogen (H2) | Not explicitly found for this context |
| Carbon monoxide (CO) | Not explicitly found for this context |
Data Table: Effect of Octanol on Intercellular Coupling (Example based on qualitative findings)
| Tissue Type | Agent Used | Observed Effect on Coupling | Measurement Method | Source |
| Rat Myometrium | Octanol | Decreased (Increased Ro) | Input Resistance (Ro) | nih.gov |
| Bone Cells | Octanol | Blocked Ca2+ signal prop. | Ca2+ signal propagation | usu.edu |
| Canine Colon Musc. | Octanol | Inhibited tracer spread | Neurobiotin diffusion | physiology.org |
| HeLa Cells (Cx45) | Octanol | Abolished electrical coupling | Junctional Current (Ij), Conductance (Gj,ss) | mdpi.com |
| Arterioles | Octanol | Attenuated/abolished prop. vasomotor responses | Propagated vasomotor responses | physiology.org |
| Cardiac Tissue | 1-Octanol | Reduced conduction velocity, depressed Vmax | Conduction Velocity, Action Potential Upstroke Velocity | ahajournals.org |
Materials Science and Chemical Engineering Applications of Octonal
Polymer and Resin Synthesis Utilizing Octonal Derivatives
Octanal (B89490) derivatives are being explored as sustainable alternatives in polymer synthesis, aiming to replace traditional petroleum-based feedstocks.
Bio-based Monomer Development for Phenolic Thermosets
Research has focused on developing bio-based monomers from renewable resources for the synthesis of phenolic thermosets. A key approach involves the chemical modification of cardanol (B1251761), a phenolic component derived from cashew nut shells, to produce 8-(3-hydroxyphenyl)octanal. researchgate.netresearchgate.netresearchgate.netrsc.org This molecule is designed to serve as a unique bio-based monomer containing both a phenol (B47542) and an aldehyde function, potentially replacing the toxic and petroleum-based phenol and formaldehyde (B43269) traditionally used in phenolic resin synthesis. researchgate.netresearchgate.netresearchgate.netrsc.org Different synthetic routes to obtain 8-(3-hydroxyphenyl)octanal from cardanol have been investigated, including those involving oxidative cleavage and thermal cleavage of intermediates. researchgate.netrsc.org The goal is to develop eco-friendly synthesis methods for these monomers. researchgate.netrsc.org
Another area involves the use of bio-based 2-octanol (B43104), derived from sustainable non-edible resources like castor oil, as a raw material for producing monomers such as 2-octyl acrylate (B77674). zonadepinturas.comchemanalyst.comipcm.itteckrez.combasf.com This bio-based monomer can act as an alternative to fossil-based monomers like 2-ethylhexyl acrylate and n-butyl acrylate in applications such as adhesives and coatings. zonadepinturas.comchemanalyst.comipcm.itbasf.com
Homopolycondensation Studies and Material Characterization
The 8-(3-hydroxyphenyl)octanal monomer has been used in direct step-growth homopolymerization to create phenolic networks. researchgate.net This process allows for the simultaneous replacement of phenol and formaldehyde. researchgate.net The resulting resins have shown properties such as a low glass transition temperature (Tg), attributed to the C8 alkyl chain of 8-(3-hydroxyphenyl)octanal, and good thermal stability. researchgate.net
Characterization of polymeric materials is crucial to understand their properties and verify their chemical identity. Techniques such as Differential Scanning Calorimetry (DSC) are used to study the curing kinetics and thermal properties of these bio-based resins, including parameters like peak curing temperature (Tp) and enthalpy (ΔH). researchgate.netmeasurlabs.commalvernpanalytical.com Fourier transform infrared (FTIR) spectroscopy is employed to assess chemical changes during the curing process. researchgate.netmeasurlabs.commalvernpanalytical.com Other characterization methods for polymers include techniques to determine chemical composition, molecular weight, and bulk mechanical properties. measurlabs.commalvernpanalytical.commdpi.com
Solvent Extraction and Separation Processes
Octanol (B41247), including 1-octanol (B28484) and 2-octanol, has been investigated for its effectiveness as an extractant or diluent in solvent extraction processes for separating metal ions and other compounds. aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zachalmers.seresearchgate.netmdpi.comrsc.orgmrforum.com
Separation of Metal Ions (e.g., Zirconium and Hafnium)
Octanol isomers, specifically 1-octanol and 2-octanol, have been studied for the separation of zirconium (Zr) and hafnium (Hf), elements that often coexist in ores and have similar chemical properties, making their separation challenging. aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zaup.ac.zaresearchgate.net This separation is particularly important for the nuclear industry, which requires high-purity zirconium with very low hafnium content. aidic.it
Studies have shown that both 1-octanol and 2-octanol can preferentially extract zirconium over hafnium from acidic solutions containing potassium fluoride (B91410). aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zaup.ac.zaresearchgate.net For instance, comparative studies using 1-octanol and 2-octanol from acidic chloride and potassium fluoride solutions indicated that zirconium is preferentially extracted into the organic phase. aidic.it Under specific optimal conditions, high extraction percentages for zirconium and notable separation factors have been achieved. aidic.itafricaresearchconnects.comup.ac.zaresearchgate.net
Octanol has also been explored as a diluent or modifier in the extraction of other metal ions, such as vanadium and cesium. chalmers.semdpi.comlew.rorsc.org In some systems, the addition of 1-octanol as a modifier has been shown to influence the selectivity of metal extraction. lew.ro
Optimization of Extraction Parameters and Selectivity Enhancement
The efficiency and selectivity of solvent extraction processes using octanol are influenced by various parameters. Research has focused on optimizing conditions such as the concentrations of acids and salts in the aqueous phase, the contact time between phases, and the ratio of the organic to aqueous phases. aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zaup.ac.zaresearchgate.net
For the separation of zirconium and hafnium using octanol, parameters like hydrochloric acid concentration, potassium fluoride concentration, and the organic-to-aqueous phase ratio have been found to be critical. aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zaup.ac.zaresearchgate.net Optimal conditions, such as specific concentrations of HCl and KF and a particular organic-to-aqueous phase ratio, have been identified to maximize zirconium extraction and the separation factor between Zr and Hf. aidic.itafricaresearchconnects.comafricaresearchconnects.comup.ac.zaresearchgate.net McCabe-Thiele diagrams are used to determine the theoretical number of extraction and stripping stages required for efficient separation and recovery of the metals. africaresearchconnects.comafricaresearchconnects.comup.ac.zaresearchgate.net
In other extraction systems, such as the extraction of vanadium or cesium, the role of octanol as a diluent or modifier in affecting extraction performance and preventing undesirable phenomena like third-phase formation has been investigated. chalmers.seresearchgate.netrsc.org Studies have shown that octanol can act as a co-solvent and be present in the outer shell of aggregates formed in the organic phase, potentially preventing their coalescence and influencing the extraction process. researchgate.net The concentration of modifiers like 1-octanol in the organic phase can also impact the selectivity of extraction. lew.ro
Nanomaterial Synthesis and Functionalization with this compound
While direct mentions of "this compound" (Octanal) in the context of nanomaterial synthesis and functionalization are limited in the provided search results, related compounds like octanol have appeared in this domain. Alcohols, including octanol, can be used as solvents in the synthesis of certain nanomaterials, such as iron oxide nanoparticles, influencing their size, morphology, and other properties. nih.gov Ligands, which can include molecules with functional groups similar to those in octanal or its derivatives, play a crucial role in controlling the size, shape, stability, and functionalization of nanoparticles during synthesis or post-synthesis modification. acs.orgacs.orgnih.gov Functionalization of nanomaterial surfaces with organic molecules is a common strategy to impart desired properties or enable specific interactions. acs.orgacs.org While specific research detailing the functionalization of nanomaterials directly with octanal was not prominently found, the principles of using organic molecules, including aldehydes or related alcohols, for surface modification of nanoparticles are established in the field of nanomaterials. acs.orgacs.orgnih.govsci-hub.se
Role of Octanol in Metal Oxide Nanoparticle Formation (e.g., ZnO)
Octanol acts as both a solvent and a controlling agent in the synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO). In solvothermal synthesis, the choice of alcoholic solvent, including octanol, significantly influences the nucleation and growth processes of ZnO nanoparticles. Studies have shown that using a series of alcohols, from methanol (B129727) to octanol and decanol (B1663958), in the precipitation reaction of zinc acetate (B1210297) and sodium hydroxide (B78521) can result in different nanoparticle morphologies. While shorter-chain alcohols like methanol tend to yield isotropic nanoparticles, longer-chain alcohols such as butanol and octanol can lead to the formation of nanorods with increasing aspect ratios. jst.go.jp In octanol, both isotropic particles and high-aspect-ratio nanorods have been observed. jst.go.jp The interaction between the alcoholic solvent and the surface of the growing ZnO crystal is crucial. For instance, the interaction between nonpolar 1-octanol and the polar, slightly positively charged Zn surface of ZnO crystals is weaker compared to more polar alcoholic media, which can influence the preferential growth rate along the c-axis. acs.org This highlights how octanol's properties contribute to directing the shape and size of the resulting nanoparticles.
Surface Chemistry and Growth Control in Nanomaterial Synthesis
The surface chemistry of nanomaterials is paramount due to their high surface-to-volume ratio, significantly influencing their properties and applications. pnas.org Octanol participates in the surface chemistry and growth control during nanomaterial synthesis, acting as a solvent, reducing agent, or capping agent depending on the specific synthesis route. In the synthesis of silver nanoparticles, for example, 1-octanol has been employed as both a solvent and a reducing agent, in conjunction with capping agents like oleic acid and oleylamine. scielo.org.co The concentration of capping agents like oleic acid can impact the size and homogeneity of the resulting nanoparticles, with higher concentrations leading to smaller and more uniform particles. scielo.org.co The growth mechanism can involve intermediate steps, such as the formation of silver carboxylates when 1-octanol is oxidized to caprylic acid during the reduction of silver ions. scielo.org.co The solvent's role in stabilizing different crystal planes is also important in determining the final nanoparticle morphology. jst.go.jp The ability to control size, shape, porosity, surface chemistry, and composition at the nanoscale is essential for tailoring the properties of nanomaterials for specific applications. mdpi.com
Bioimmobilization Technologies and Matrix Development
Octanol-containing systems are relevant in the development of matrices for bioimmobilization technologies, particularly in sol-gel processes for encapsulating biomolecules.
Sol-Gel Encapsulation of Biomolecules in Octanol-Containing Systems
Sol-gel encapsulation is a versatile technique for immobilizing biomolecules within a three-dimensional matrix. conicet.gov.ar While traditional sol-gel routes using alkoxides like TMOS and TEOS can produce alcohol byproducts that may negatively impact entrapped biomolecule activity, modified or hybrid sol-gel systems can incorporate or be influenced by alcohols like octanol. unm.edu For instance, in the encapsulation of odorants and flavors in silica-based sol-gels, mixtures including butanol, octanol, and decanol have been explored. nih.gov The hydrophobicity of the sol-gel matrix can significantly influence the activity of immobilized enzymes. researchgate.net Studies on the esterification of lauric acid by n-octanol in isooctane (B107328) using lipase (B570770) immobilized in a silica (B1680970) matrix have shown that increasing the hydrophobicity of the sol-gel matrix can strongly increase enzyme activity. researchgate.net This suggests that the presence and interaction of octanol within the sol-gel system can modify the matrix's properties in a way that benefits the activity of encapsulated biomolecules. Sol-gel entrapment is considered a mild method as it typically doesn't involve strong chemical interactions between the enzyme and the carrier, thus minimizing the risk of altering the enzyme's native structure. mdpi.com
Porosity and Transport Characteristics of Immobilization Matrices
The porosity and transport characteristics of immobilization matrices are critical factors influencing the efficiency of encapsulated biomolecules. univr.it In sol-gel matrices, the pore structure affects the diffusion of substrates and products to and from the immobilized biomolecules. univr.it For silica-based sol-gels used for encapsulation, the retention capacity of encapsulated substances can be influenced by the matrix's porosity and the initial load of the substance. nih.gov Generally, a decrease in retention is observed with increased porosity, while retention increases with a higher initial load. nih.gov The size of the molecules being encapsulated also plays a role, with larger molecules like octanol and decanol showing better retention compared to smaller molecules like butanol in silica matrices. nih.gov Diffusional limitations within the pores of the matrix can impact the apparent kinetics of encapsulated enzymes, leading to higher Michaelis constant (Km) values compared to free enzymes. unm.edu The interaction of pore-filling molecules, such as octanol, with the pore walls also influences diffusive transport within porous materials, with stronger interactions leading to a greater reduction in the diffusion coefficient relative to that in larger pores. acs.org Tailoring the pore structure, including pore size and interconnectivity, is essential for optimizing mass transport and enhancing the efficiency of immobilized biocatalysts. univr.itmdpi.com
Table 1: Properties and Applications of Octanol in Materials Science and Bioimmobilization
| Application Area | Role of Octanol | Key Impact | Relevant Section |
| Metal Oxide Nanoparticle Synth. | Solvent, controlling agent | Influences nanoparticle morphology (e.g., rod vs. isotropic ZnO) | 6.3.1 |
| Nanomaterial Synthesis | Solvent, reducing agent, influences surface chemistry and growth control | Affects nanoparticle size, shape, and homogeneity (e.g., silver nanoparticles) | 6.3.2 |
| Sol-Gel Encapsulation | Component in matrix formation, influences matrix hydrophobicity | Can enhance activity of encapsulated enzymes | 6.4.1 |
| Immobilization Matrices | Pore-filling molecule, interacts with pore walls, influences diffusive transport | Affects retention capacity and mass transport within the matrix | 6.4.2 |
Interfacial Chemistry and Partitioning Equilibrium Studies of Octonal Systems
Liquid-Liquid Partitioning Coefficients (Log P / Log KOW)
The n-octanol-water partition coefficient (Kow), often expressed as its logarithm (Log P or Log Kow), is a key parameter that quantifies the lipophilicity or hydrophobicity of a substance. wikipedia.orgchemsafetypro.comwiley.comfao.org It is defined as the ratio of the equilibrium concentration of a substance in the octanol (B41247) phase to its concentration in the aqueous phase. wikipedia.orgfao.orgacs.org A higher Log Kow value indicates a greater tendency for a substance to partition into the octanol phase, reflecting higher lipophilicity. chemsafetypro.comfao.org This coefficient is widely used in various fields, including medicinal chemistry, drug design, ecotoxicology, and environmental chemistry. wiley.comacs.org It is recognized as an important physical property for organic pollutants, comparable in significance to vapor pressure and water solubility. wiley.comusf.edu
The Log Kow value serves as a crucial indicator for predicting the distribution of a substance in different environmental compartments such as water, soil, air, and biota. chemsafetypro.com Substances with high Log Kow values tend to adsorb more readily to organic matter in soils or sediments due to their low affinity for water. chemsafetypro.comfao.org Furthermore, chemicals with very high Log Kow values (typically > 4.5) are of concern due to their potential to bioaccumulate in living organisms. chemsafetypro.com
Experimental Determination Methods for Partitioning Coefficients
Various experimental methods have been developed to determine the octanol-water partition coefficient. The choice of method often depends on the expected Log Kow range of the substance.
One of the classic and widely used techniques is the shake-flask method . fao.orgacs.orgoecd.org In this method, a known amount of the substance is added to a biphasic system of pre-equilibrated octanol and water. acs.orgusf.edu The mixture is shaken until equilibrium is reached, and then the two phases are separated. acs.orgacs.org The concentration of the substance in each phase is then determined using appropriate analytical techniques, such as UV-visible spectrophotometry or high-performance liquid chromatography (HPLC). usf.eduacs.orgacs.org The Log Kow is calculated from the ratio of the equilibrium concentrations in the octanol and water phases. usf.eduacs.org While relatively simple, the shake-flask method can be prone to errors, particularly for substances with high Log Kow values (typically > 4), due to the potential for the formation of microdroplets of one phase in the other. fao.org
For substances with higher Log Kow values (typically 5 and above), the slow-stirring method is often preferred as it minimizes the issues associated with microdroplet formation encountered in the shake-flask method. fao.org
Potentiometric methods , also known as pH-metric Log P measurements, are another approach for determining Log P values, particularly useful for ionizable compounds. escholarship.org This method involves monitoring the pH change in a biphasic octanol-water system during titration, which is influenced by the partitioning of the ionizable substance between the two phases. escholarship.org This technique allows for the determination of the partition coefficient of the neutral species. escholarship.org
HPLC-based methods can also be used to estimate Log Kow values. fao.orgnist.gov These methods rely on the correlation between the retention behavior of a substance on a reversed-phase HPLC column and its known Log Kow value. fao.org By calibrating the HPLC system with compounds of known Log Kow, the Log Kow of an unknown substance can be estimated based on its retention time. fao.org
Experimental determination of Log Kow values is crucial for obtaining reliable data and for validating computational prediction methods. escholarship.orgacs.org
Computational Prediction of Partitioning Behavior
Given the vast number of chemical compounds and the labor-intensive nature of experimental determination, computational methods for predicting partitioning behavior have become increasingly important. wiley.comacs.org These methods aim to estimate Log Kow values based on the molecular structure of the compound.
Various computational approaches exist, ranging from empirical methods based on group contribution factors to more sophisticated physics-based models. acs.org Empirical methods utilize a library of known Log Kow values for fragments or groups and sum their contributions to estimate the Log Kow of a larger molecule.
More advanced computational techniques include molecular dynamics (MD) simulations and methods based on calculating solvation free energies . acs.orgnih.govrsc.orgresearchgate.net These methods attempt to model the interactions of the solute molecule with the solvent molecules in both the octanol and water phases to calculate the free energy difference of transferring the solute between the two phases, which is directly related to the partition coefficient. acs.orgnih.gov For instance, methods based on the extended solvent-contact model aim to predict Log P values from the difference in solvation free energy in water and 1-octanol (B28484). nih.gov Adaptive bias force–molecular dynamics (ABF–MD) simulations have also been used to predict octanol-water partition coefficients, showing good agreement with experimental values for certain classes of compounds. rsc.orgresearchgate.net
Computational prediction methods are valuable tools for screening large libraries of compounds and prioritizing those for experimental testing. rsc.org However, the accuracy of these methods can vary depending on the complexity of the molecule and the specific method used. acs.orgnih.gov
Interfacial Phenomena and Structure at Octanol/Water Boundaries
The interface between octanol and water is not simply a sharp boundary but rather an anisotropic region with unique structural and dynamic properties. Understanding the molecular organization and behavior at this interface is essential for comprehending partitioning mechanisms and transport phenomena.
Molecular Organization at Immiscible Liquid Interfaces
At the octanol/water interface, octanol molecules, being amphiphilic with a polar hydroxyl group and a nonpolar hydrocarbon chain, exhibit specific orientations. Studies using techniques like molecular dynamics simulations and second harmonic generation spectroscopy have revealed insights into this molecular arrangement. rsc.orgrsc.orgresearchgate.net
Octanol molecules at the interface tend to orient themselves with their polar hydroxyl groups facing the aqueous phase and their nonpolar alkyl chains extending into the octanol phase. acs.orgacs.org This arrangement can lead to the formation of a semi-organized structure resembling a bilayer in the vicinity of the interface. rsc.orgrsc.orgresearchgate.netacs.org This bilayer-like region, observed in molecular dynamics simulations, involves octanol molecules in different layers with their hydroxyl groups pointing towards either the aqueous or the bulk octanol phase. rsc.orgrsc.orgresearchgate.netacs.org This specific orientation and organization contribute to the unique properties of the octanol-water interface.
The interfacial tension between octanol and water is significantly lower than the surface tension of pure octanol, which is attributed to the hydrogen bonding between octanol and water molecules at the interface. uobasrah.edu.iquomustansiriyah.edu.iq This interaction facilitates a degree of mixing and organization at the boundary.
Hydration Effects on Interfacial Properties
The octanol phase in equilibrium with water is not completely dry; it contains dissolved water. Similarly, the water phase contains dissolved octanol. The presence of water molecules within the octanol-rich interfacial region has been observed in molecular dynamics simulations. rsc.orgresearchgate.netacs.org
These water molecules can interact with the hydroxyl groups of octanol at the interface. acs.orgnih.gov The hydration effects influence the structure and dynamics of the interfacial region. For instance, computational studies have shown that the behavior of water at the octanol-water interface is qualitatively different from that at a purely hydrophobic interface like octane-water. acs.org At the octanol-water interface, there can be regions of enhanced water concentration within the octanol phase, potentially forming channels or clusters due to interactions with the polar hydroxyl groups of octanol. acs.org
The transport of water across the octanol/water phase boundary has been explored, and molecular dynamics simulations suggest a mechanism involving collectively organized octanol clusters that reversibly bind water and facilitate its movement across the interface. rsc.orgrsc.orgresearchgate.net This "hinge mechanism" highlights the dynamic nature of the interface and the role of octanol-water interactions in facilitating transport. rsc.orgrsc.org
Environmental Fate and Transport Studies of Octonal-Related Hydrocarbons
The octanol-water partition coefficient (Log Kow) is a critical parameter in assessing the environmental fate and transport of organic chemicals, including octanol and related hydrocarbons. chemsafetypro.comfao.orgcdc.govnih.govepa.gov It provides insights into how a substance will distribute among different environmental compartments and its potential for bioaccumulation and persistence. chemsafetypro.comfao.orgnih.gov
Compounds with higher Log Kow values tend to be less soluble in water and more likely to partition into organic phases, such as soil organic matter, sediment, and the fatty tissues of organisms. chemsafetypro.comfao.orgcdc.govnih.gov This preferential partitioning to organic phases influences several environmental processes:
Sorption to soil and sediment: High Log Kow values correlate with increased sorption to organic carbon in soils and sediments. chemsafetypro.comfao.orgcdc.govnih.gov This reduces the concentration of the substance in the aqueous phase, affecting its mobility in groundwater and surface water. cdc.govitrcweb.org
Bioaccumulation: The Log Kow is a key predictor of a chemical's potential to bioaccumulate in organisms. chemsafetypro.comfao.orgcdc.govnih.gov Substances with high lipophilicity tend to accumulate in the lipid-rich tissues of aquatic and terrestrial organisms. chemsafetypro.comnih.gov
Volatility: While Log Kow primarily describes partitioning between water and an organic phase, it can be related to other properties influencing environmental fate, such as volatility, particularly when considered alongside vapor pressure and water solubility (e.g., through Henry's Law Constant). cdc.govepa.gov
Transport in aquatic systems: For compounds with low Log Kow (more hydrophilic), transport in groundwater and surface water is primarily governed by advection with the water flow. itrcweb.org Highly sorbing compounds (high Log Kow) will move slower due to their interaction with the solid phase. itrcweb.org
Volatilization Dynamics from Contaminated Media
Volatilization is a significant pathway for the release of organic contaminants from various media, including soil and water, into the atmosphere. The rate and extent of volatilization are influenced by several factors, including the chemical properties of the contaminant, the characteristics of the contaminated medium, and environmental conditions researchgate.net. For volatile and semi-volatile organic compounds (VOCs and SVOCs), volatilization can represent a major loss mechanism from contaminated sites acs.org.
The partitioning behavior of a compound, particularly its octanol-air partition coefficient (Koa) and Henry's Law constant (which describes air-water partitioning), plays a crucial role in its volatilization potential. Compounds with lower octanol-air partitioning coefficients (log Koa < 5) are reported to be more likely to undergo phytovolatilization, the process by which plants take up contaminants and release them into the atmosphere acs.org.
Volatilization from contaminated soil involves the transport of volatile chemical substances (VCSs) through the unsaturated soil zone to the ground surface researchgate.net. This process is significantly affected by soil properties such as permeability, porosity, and the distribution coefficient between the water and solid phases researchgate.net. Numerical models are used to quantitatively evaluate the advection-dispersion behavior associated with the volatilization of VCSs from unsaturated soil researchgate.net.
Phytovolatilization can occur directly from plant tissues or indirectly from the soil due to plant root activity acs.org. Research involving hybrid poplar trees exposed to various organic compounds has shown that volatile compounds can be volatilized from leaves, with volatilization in the transpiration stream related to the compound's vapor pressure tandfonline.com. While the absolute values of emission rates from phytovolatilization can be low, the process is considered particularly suitable for eliminating volatile compounds in shallow groundwater contaminations researchgate.net.
Permeable Pavement Infiltration and Hydrocarbon Retention
Permeable pavement systems (PPS) are increasingly utilized as a sustainable urban drainage solution to manage stormwater runoff, reduce runoff volume, and improve water quality ijesmjournal.comwitpress.compreprints.org. These systems allow stormwater to infiltrate through a permeable surface layer and base courses, where it is filtered and treated before being stored, exfiltrated into the surrounding soil, or collected nacto.orgmdpi.com.
Permeable pavements are effective in removing various pollutants from stormwater, including suspended solids, heavy metals, nutrients, and hydrocarbons ijesmjournal.comwitpress.combec.studio. The removal mechanisms include sedimentation, filtration, adsorption, biodegradation, and volatilization witpress.com.
The retention and removal of hydrocarbons within permeable pavement systems are influenced by the physical and chemical properties of the hydrocarbons, as well as the characteristics of the pavement materials and the underlying soil layers. Partitioning behavior plays a role in how hydrocarbons interact with the different phases present in the permeable pavement structure, including the solid matrix, water, and air within the pore spaces.
One study analyzing semivolatile organic compounds (SVOCs) in permeable pavement infiltrate mentioned "this compound water partitioning (log KOW)" as a significant chemical attribute influencing the concentration of SVOCs in the infiltrate from different permeable pavement types researchgate.net. This suggests that the octanol-water partition coefficient, or a similar measure of hydrophobicity, is relevant to understanding how organic compounds like hydrocarbons are retained or transported within these systems. Compounds with higher KOW values tend to be more hydrophobic and are more likely to sorb to organic matter within the pavement layers, potentially leading to higher retention.
Research findings indicate that porous asphalt (B605645) can act as a sink for chemicals with high log KOW and molecular weight, while acting as a source for chemicals with low log KOW and molecular weight researchgate.net. This highlights the importance of partitioning behavior in determining the fate of organic contaminants in permeable pavement systems.
Permeable pavements facilitate the biodegradation of hydrocarbon pollutants through the activity of microorganisms within the porous structure ijesmjournal.combec.studio. The effectiveness of biodegradation can depend on factors such as the presence of suitable microbial communities and environmental conditions within the pavement layers ijesmjournal.com.
Studies have evaluated the infiltration performance of different permeable pavement types, including porous asphalt, pervious concrete, and permeable interlocking concrete pavers mdpi.comchijournal.orgmdpi.comresearchgate.net. Infiltration rates can decrease over time due to clogging by suspended solids, but maintenance can help restore permeability mdpi.comchijournal.org. The design of the pavement, including the type of aggregates and the presence of fines, also significantly impacts infiltration performance researchgate.net.
While specific detailed research findings solely focused on the partitioning and volatilization of 1-Octanol within permeable pavement systems were not extensively found, the general principles of partitioning, volatilization from contaminated media, and hydrocarbon retention in permeable pavements, as described in the search results, are applicable to understanding the potential behavior of a compound like 1-Octanol in such systems. Its partitioning characteristics (Kow and Koa) would influence its distribution between the water, air, and solid phases within the pavement, affecting its potential for leaching, volatilization, and biodegradation.
Emerging Research Directions and Future Perspectives in Octonal Chemistry
Integration of Artificial Intelligence and Machine Learning in Octonal Research
The application of artificial intelligence (AI) and machine learning (ML) is an emerging area in chemical research, including potentially in the study of octanal (B89490). While direct applications specifically focused on octanal are not extensively documented in the provided search results, the broader context of AI/ML in chemistry and related fields suggests several potential avenues.
The development of machine learning models for predicting partition coefficients, like the octanol-air partition coefficient for pollutants, also highlights the potential for using these techniques to understand octanal's environmental partitioning and fate. semanticscholar.org
While specific studies on AI/ML for octanal itself are limited in the search results, the general trend of integrating these technologies into chemical research for prediction, optimization, and data analysis indicates a strong future potential for their application in octanal chemistry.
Development of Novel this compound-Based Functional Materials
Octanal serves as a synthetic raw material for various natural products and can be used in the synthesis of functional materials. metoree.com Its aldehyde functional group makes it a reactive molecule capable of participating in various chemical transformations to form new materials.
One area of development involves using octanal as a precursor in the total synthesis of complex natural products like (-)-dihydrosporotriolide, (+)-tetrahydropyrenophorol, and (+)-avajanomycin. metoree.com This highlights its role as a building block for molecules with potentially valuable biological or material properties.
Octanal can also be utilized in the synthesis of hydrotropes based on erythritol (B158007) and pentaerythritol. metoree.com Hydrotropes are compounds that increase the solubility of hydrophobic substances in water, making them useful in various formulations, including detergents and personal care products.
The self-condensation reaction of octanal, catalyzed by materials like Mg-Zn-Al mixed oxides, can lead to the formation of higher molecular weight compounds. researchgate.netresearchgate.net This type of reaction is relevant in the production of advanced biofuels by aldol (B89426) condensation researchgate.net. While the direct application of these condensation products as novel functional materials is not explicitly detailed, the ability to form larger molecules from octanal through controlled reactions opens possibilities for creating polymers or other materials with tailored properties.
Furthermore, research into the atmospheric significance of octanal vapor uptake by acidic particles has shown the formation of low-volatility products, including oligomers, through processes like aldol condensation and cyclotrimerization under specific conditions. tandfonline.comacs.org Although this research focuses on atmospheric aerosols, the identified reaction pathways and products suggest that similar controlled reactions could be explored for synthesizing octanal-based oligomers or polymers for material applications.
The potential antifungal activity of octanal also suggests its possible incorporation into functional materials for agricultural or preservation purposes. mdpi.comresearchgate.net
Exploration of Undiscovered Mechanistic Pathways
Understanding the detailed mechanistic pathways of reactions involving octanal is crucial for controlling product formation and discovering new transformations. While some reactions of octanal, such as aldol condensation and cyclotrimerization, have been studied, particularly in the context of atmospheric chemistry, there are likely undiscovered or not fully understood pathways. tandfonline.comacs.org
Research into the self-condensation reaction of octanal on catalysts like Mg-Zn-Al mixed oxides has proposed possible reaction mechanisms involving the activation of the carbonyl group on Lewis-acid sites. researchgate.net Further exploration of these catalytic pathways could reveal new intermediates or reaction routes.
Studies on the atmospheric reactions of octanal vapor with acidic particles have identified the formation of various products, and kinetic analysis has been performed to understand the discrepancies between different experimental conditions. tandfonline.comacs.org The complexities observed in these heterogeneous reactions suggest that the detailed mechanisms, especially at interfaces, warrant further investigation.
Another area for mechanistic exploration is the biological metabolism of octanal. While some studies have examined octanal metabolism, a comprehensive understanding of all enzymatic pathways and their regulation is an ongoing area of research. thegoodscentscompany.com
The acceleration of reactions, such as the Baylis-Hillman reaction, by additives like octanol (B41247) (a related compound) suggests that similar catalytic or co-catalytic effects involving octanal could be explored, potentially revealing new reaction mechanisms facilitated by its presence. organic-chemistry.org Mechanistic studies in this area could focus on the role of octanal in facilitating proton transfer or stabilizing transition states. organic-chemistry.org
Investigating the interaction of octanal with different catalysts, surfaces, and biological systems using advanced computational methods, such as density functional theory (DFT), can provide insights into reaction barriers, transition states, and energy profiles, helping to elucidate undiscovered mechanistic pathways. aip.org
Advanced In-Situ Characterization Techniques for Dynamic Processes
Advanced in-situ characterization techniques are invaluable for studying the dynamic processes involving octanal in real-time, providing insights into reaction mechanisms, intermediate species, and structural changes.
In-situ photoluminescence, UV-vis reflectance, FT-IR, ESR, XAFS, XPS, and XRD spectroscopic techniques have been employed in the photocatalytic oxidation of 1-octanol (B28484) to 1-octanal, providing detailed information about the catalyst's active sites and the reaction process. acs.org These techniques can be adapted to study reactions where octanal is a reactant or product.
For studying reactions in complex environments, such as the atmospheric uptake of octanal vapor by particles, techniques like using an electrodynamic balance (EDB) to suspend single particles while monitoring their changes can provide real-time data on mass uptake and product formation. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural characterization and can be used to differentiate and identify compounds in a reaction mixture. nih.gov In-situ NMR could potentially be used to monitor the progress of octanal reactions and identify transient intermediates.
Surface-enhanced Raman scattering (SERS) based sensors, which utilize the enhanced light scattering from molecules adsorbed on metallic nanoparticles, are being developed for detecting analytes at low concentrations. researchgate.net This technique could potentially be applied for the in-situ detection and characterization of octanal or its reaction products on surfaces or in specific environments.
The use of advanced characterization techniques, combined with theoretical calculations, is crucial for gaining a comprehensive understanding of the dynamic processes involving octanal, from catalytic reactions to its behavior in complex matrices. mdpi.com
Q & A
Q. What established synthesis protocols exist for Octonal, and what methodological considerations ensure reproducibility?
Answer: this compound's synthesis requires stringent safety protocols due to its regulated status (DHS) . Reproducibility hinges on documenting reaction conditions (temperature, catalysts, solvents), purification methods (e.g., fractional distillation), and analytical validation (NMR, mass spectrometry) to confirm structural integrity. Journals like the Beilstein Journal of Organic Chemistry emphasize detailed experimental sections with peer-reviewed protocols . For example, a synthesis table comparing yield percentages under varying conditions can standardize reporting.
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural stability?
Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Chromatographic methods (HPLC, GC) assess purity, while thermogravimetric analysis (TGA) evaluates stability. Researchers must cross-reference data with established spectral libraries and adhere to guidelines for instrument calibration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Compliance with DHS regulations mandates using fume hoods, explosion-proof equipment, and personal protective gear (PPE). Emergency response plans for spills and toxicity mitigation should align with OSHA standards. Documentation of risk assessments and Material Safety Data Sheets (MSDS) is mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?
Answer: Discrepancies may arise from impurities or methodological variability. A meta-analysis framework (systematic review of literature) combined with controlled replication studies can identify confounding variables. For instance, conflicting boiling points might be resolved by standardizing pressure conditions and reporting measurement uncertainties. Statistical tools like ANOVA or regression analysis isolate experimental biases .
Q. What interdisciplinary approaches optimize the study of this compound’s reactivity under extreme conditions?
Answer: Integrating computational chemistry (DFT simulations) with experimental kinetic studies provides mechanistic insights. For example, molecular dynamics modeling predicts decomposition pathways, which are validated via high-pressure DSC experiments. Mixed-methods research, as outlined in engineering curricular design studies, ensures robustness .
Q. How should researchers design experiments to investigate this compound’s interactions with novel catalysts?
Answer: A factorial design approach tests multiple variables (catalyst type, concentration, temperature). Response Surface Methodology (RSM) models interaction effects, while in situ spectroscopic monitoring (e.g., FTIR) tracks intermediate formation. Peer-reviewed methodologies stress the inclusion of control groups and triplicate trials to validate catalytic efficiency .
Methodological Frameworks
Q. What strategies ensure ethical and unbiased data collection in this compound toxicity studies?
Answer: Adopt double-blind protocols and randomized sampling to minimize observer bias. Surveys and questionnaires must avoid leading questions, per anthropological research standards . Data should be anonymized, and informed consent obtained in compliance with institutional review boards (IRBs) .
Q. How can researchers structure a literature review to identify gaps in this compound’s environmental impact assessments?
Answer: Use keyword clustering (e.g., "this compound biodegradation," "ecotoxicology") in databases like PubMed and Scopus. Thematic analysis tools (NVivo, Atlas.ti) categorize findings, while PRISMA flowcharts ensure transparency in study selection. Highlight methodological limitations in existing studies, such as small sample sizes or short observation periods .
Data Presentation Guidelines
- Comparative Tables : Compile synthesis methods, yields, and analytical data from peer-reviewed studies to highlight trends or outliers.
- Statistical Reporting : Include confidence intervals and p-values in toxicity studies to quantify significance .
- Visual Abstracts : Flowcharts (e.g., synthesis pathways) improve clarity, as recommended in engineering research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
